molecular formula C8H14N2 B1280102 1-tert-Butyl-5-methyl-1H-imidazole CAS No. 61278-64-6

1-tert-Butyl-5-methyl-1H-imidazole

Cat. No.: B1280102
CAS No.: 61278-64-6
M. Wt: 138.21 g/mol
InChI Key: DJLWZABXSFEEHD-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group at the 1-position and a methyl group at the 5-position. Imidazoles are known for their versatility and are widely used in various fields including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

1-tert-Butyl-5-methyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions, which can influence enzyme activity. For instance, it can coordinate with transition metals, affecting the catalytic properties of metalloenzymes. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially altering protein conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it may act as an inhibitor of certain proteases by forming a stable complex with the enzyme, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under physiological conditions, but it can undergo degradation over time, especially in the presence of reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular homeostasis, including alterations in redox balance and mitochondrial function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components. The compound can also influence metabolite levels by modulating the activity of key metabolic enzymes, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier proteins, and its distribution within tissues is influenced by its affinity for different cellular compartments. The compound may accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It may be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-5-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, making it a versatile synthetic route . Another method involves the reaction of N-tert-butylimidazole with chlorinated tert-butyl compounds and sodium hydride .

Industrial Production Methods: Industrial production often employs multi-component reactions, which are efficient and scalable. These reactions typically involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes under catalytic conditions .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-5-methyl-1H-imidazole undergoes various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: TBHP, catalysts like rhodium or nickel.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, potassium tert-butoxide.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the imidazole ring .

Comparison with Similar Compounds

  • 1-tert-Butyl-4-methyl-1H-imidazole
  • 1-tert-Butyl-2-methyl-1H-imidazole
  • 1-tert-Butyl-5-methoxy-1H-imidazole

Uniqueness: 1-tert-Butyl-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry.

Properties

IUPAC Name

1-tert-butyl-5-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7-5-9-6-10(7)8(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLWZABXSFEEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494118
Record name 1-tert-Butyl-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61278-64-6
Record name 1-tert-Butyl-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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